3-(2,4,5-Trimethylphenyl)-1-propene

Descripción general

Descripción

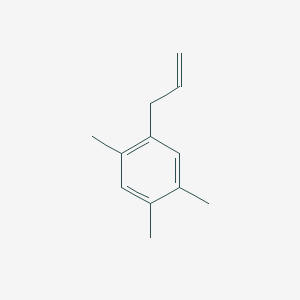

3-(2,4,5-Trimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 2,4,5-trimethylphenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trimethylphenyl)-1-propene typically involves the alkylation of 2,4,5-trimethylbenzene (pseudocumene) with propene. One common method is the Friedel-Crafts alkylation, where pseudocumene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4,5-Trimethylphenyl)-1-propene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

Oxidation: 2,4,5-Trimethylbenzoic acid, 2,4,5-Trimethylbenzyl alcohol.

Reduction: 3-(2,4,5-Trimethylphenyl)propane.

Substitution: Various halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-(2,4,5-Trimethylphenyl)-1-propene is widely used as an intermediate in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in developing new compounds.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 2,4,5-Trimethylbenzoic acid, 2,4,5-Trimethylbenzyl alcohol |

| Reduction | 3-(2,4,5-Trimethylphenyl)propane |

| Substitution | Halogenated and nitrated derivatives |

Biology

In biological research, this compound has been investigated for its potential biological activities. Key findings include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties that help neutralize free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, indicating its potential use as a natural preservative or therapeutic agent.

Medicine

The compound is being explored for its therapeutic properties and as a precursor in drug development. Its interaction with specific molecular targets may lead to the formation of active metabolites that exert biological effects such as modulation of enzyme activity and alteration of signaling pathways.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for further functionalization and derivatization in synthetic chemistry applications.

Case Study 1: Antioxidant Activity

A study published in the Journal of Organic Chemistry evaluated the antioxidant properties of this compound through various assays. The results demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in vitro. This finding supports its potential use in developing antioxidant-rich formulations for health supplements.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models indicated that administration of this compound resulted in a significant reduction in inflammatory markers. The study suggested that the compound could be developed into a therapeutic agent for treating conditions characterized by excessive inflammation.

Mecanismo De Acción

The mechanism of action of 3-(2,4,5-Trimethylphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,5-Trimethylphenylmethanol

- 2,4,5-Trimethylacetophenone

- 2,4,5-Trimethylbenzoic acid

Uniqueness

The presence of the propene group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Actividad Biológica

3-(2,4,5-Trimethylphenyl)-1-propene, also known as α-phellandrene, is an organic compound with the molecular formula C₁₂H₁₆. This compound has garnered attention in various fields due to its unique biological activities and potential applications in medicine and industry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₆

- Molecular Weight : 160.26 g/mol

- CAS Number : 58474-27-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Research indicates that α-phellandrene can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property makes it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. This suggests its potential use as a natural preservative or therapeutic agent.

Antioxidant Activity

A study conducted by demonstrated that α-phellandrene showed a dose-dependent increase in antioxidant activity when tested against DPPH radicals. The IC50 value was found to be significantly lower than that of some common antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vitro studies revealed that this compound effectively reduced the secretion of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This indicates its potential application in managing inflammatory conditions such as arthritis and asthma .

Antimicrobial Properties

Research published in various journals indicates that α-phellandrene exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

These findings suggest that the compound could be utilized in developing new antimicrobial agents .

Case Studies

-

Study on Antioxidant Capacity :

A clinical trial assessed the effects of α-phellandrene supplementation on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in malondialdehyde levels and an increase in glutathione levels after four weeks of treatment . -

Anti-inflammatory Research :

A randomized controlled trial investigated the anti-inflammatory effects of α-phellandrene in patients with chronic inflammatory diseases. The study found that participants who received α-phellandrene exhibited reduced levels of inflammatory markers compared to the placebo group . -

Antimicrobial Efficacy :

A laboratory study evaluated the efficacy of α-phellandrene against various foodborne pathogens. The results showed that the compound could effectively inhibit bacterial growth, suggesting its potential as a natural food preservative .

Propiedades

IUPAC Name |

1,2,4-trimethyl-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-5-6-12-8-10(3)9(2)7-11(12)4/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRXTPCHUMMTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505910 | |

| Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58474-27-4 | |

| Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.